REACTION_CXSMILES
|
[OH:1][C:2]1([C:9]([OH:11])=[O:10])[CH2:7][CH:6]2[CH2:8][CH:3]1[CH:4]=[CH:5]2.[H][H]>C(OCC)(=O)C.[C].[Pd]>[OH:1][C:2]1([C:9]([OH:11])=[O:10])[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][CH2:5]2 |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1(C2C=CC(C1)C2)C(=O)O
|
Name
|
( 4a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
palladium carbon
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
the catalyst was separated by filtration
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate was evaporated from the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(C2CCC(C1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 143.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |